Enzymatic Substrate Acceptance: O-GlcNAc Transferase Recognizes 6-Azido-6-deoxy-D-glucose for Intracellular Protein Labeling
In vitro assays demonstrate that recombinant human O-GlcNAc transferase (OGT) accepts UDP-6-azido-6-deoxy-D-glucose (UDP-6AzGlc) as a donor substrate. This was confirmed by the labeling of known O-GlcNAcylated proteins in mammalian cells treated with per-O-acetylated 6AzGlc [1]. While the exact kcat/Km for UDP-6AzGlc is not reported, the successful intracellular production of the UDP-donor sugar and subsequent protein labeling establishes its viability as a metabolic chemical reporter for OGT, a key enzyme in nutrient sensing and disease. This contrasts with other azido-sugars that are not substrates for OGT or are preferentially directed toward other glycosylation pathways.
| Evidence Dimension | Substrate acceptance by O-GlcNAc transferase (OGT) |
|---|---|
| Target Compound Data | Accepted as UDP-donor; leads to labeling of known O-GlcNAcylated proteins in live cells |
| Comparator Or Baseline | Other azido-sugars (e.g., 2-azido-2-deoxy-D-glucose) are not reported as OGT substrates |
| Quantified Difference | Qualitative: Positive OGT substrate vs. unreported/negative for comparators |
| Conditions | Recombinant OGT in vitro; live-cell treatment with per-O-acetylated 6AzGlc |
Why This Matters
Enables specific investigation of O-GlcNAc transferase activity and O-GlcNAcylated proteins, which are implicated in diabetes, neurodegeneration, and cancer.
- [1] Darabedian, N.; Gao, J.; Chuh, K. N.; Woo, C. M.; Pratt, M. R. The Metabolic Chemical Reporter 6-Azido-6-deoxy-glucose Further Reveals the Substrate Promiscuity of O-GlcNAc Transferase and Catalyzes the Discovery of Intracellular Protein Modification by O-Glucose. J. Am. Chem. Soc. 2018, 140 (23), 7092–7100. View Source
